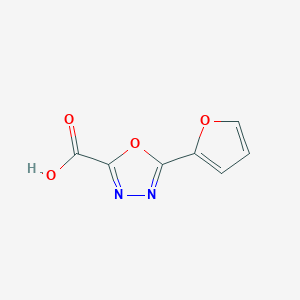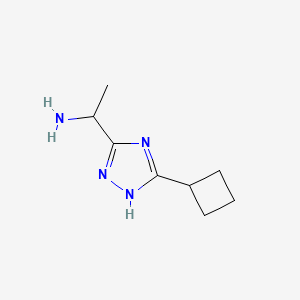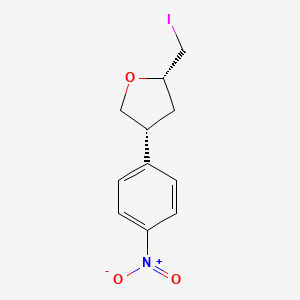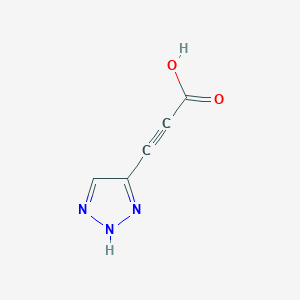
5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with potassium hydroxide and subsequent acidification . The reaction conditions often involve refluxing in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while nucleophilic substitution can yield various substituted oxadiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. For instance, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of a carboxylic acid group.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its combination of the furan and oxadiazole rings, which confer distinct chemical and biological properties. Its carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)6-9-8-5(13-6)4-2-1-3-12-4/h1-3H,(H,10,11) |
InChI Key |
IUOKQDISGKYHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)

amine](/img/structure/B13195877.png)

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)



![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)


